N-([2,4'-bipyridin]-3-ylmethyl)tetrahydrofuran-2-carboxamide
Description
N-([2,4'-Bipyridin]-3-ylmethyl)tetrahydrofuran-2-carboxamide is a synthetic small molecule characterized by a bipyridine scaffold linked via a methylene group to a tetrahydrofuran carboxamide moiety. Its structure combines the π-conjugated system of bipyridine—a well-known ligand in coordination chemistry—with the polar, oxygen-rich tetrahydrofuran carboxamide group.
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-3-yl)methyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(14-4-2-10-21-14)19-11-13-3-1-7-18-15(13)12-5-8-17-9-6-12/h1,3,5-9,14H,2,4,10-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJKIZRYIMELKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)tetrahydrofuran-2-carboxamide typically involves the coupling of a bipyridine derivative with a tetrahydrofuran carboxylic acid derivative. One common method is the use of amide bond formation reactions, where the carboxylic acid group of the tetrahydrofuran derivative reacts with the amine group of the bipyridine derivative in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-3-ylmethyl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The bipyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, organolithium compounds, and Grignard reagents.
Major Products
Oxidation: Bipyridine N-oxides.
Reduction: Amines.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
N-([2,4’-bipyridin]-3-ylmethyl)tetrahydrofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)tetrahydrofuran-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues
The most relevant structural analogs include carboxamide derivatives with pyridine/furan motifs. One such compound is 5-(3-(tert-butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide (referred to as Compound A in this analysis) from the provided evidence . Key structural differences include:
- Core Scaffold : The target compound uses a bipyridine system, while Compound A features a fused furopyridine ring.
- Substituents : Compound A includes fluorinated groups (4-fluorophenyl, 2,2-difluoropropyl) and a tert-butyl carbamate, absent in the target compound.
- Flexibility : The tetrahydrofuran carboxamide in the target compound may confer greater conformational flexibility compared to Compound A’s rigid fused-ring system.
Physicochemical Properties (Estimated)
Key Observations :
- Lipophilicity : Compound A’s fluorinated substituents and aromaticity likely enhance its lipophilicity (higher logP) compared to the target compound.
- Polarity : The tetrahydrofuran carboxamide in the target compound may improve aqueous solubility relative to Compound A’s fluorinated, bulky groups.
- Metabolic Stability : Fluorine atoms in Compound A typically reduce metabolic clearance, whereas the target compound’s lack of fluorination may result in faster hepatic processing.
Hypothetical Pharmacological Profiles
- Target Compound : The bipyridine moiety could act as a chelator for metal ions or bind to enzymes requiring π-π interactions (e.g., kinases). Its tetrahydrofuran group might enhance solubility but reduce membrane permeability.
Biological Activity
N-([2,4'-bipyridin]-3-ylmethyl)tetrahydrofuran-2-carboxamide is a synthetic organic compound characterized by its unique structure, which combines a bipyridine moiety with a tetrahydrofuran ring linked through a carboxamide group. This compound has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C16H17N3O2
- Molecular Weight : 283.331 g/mol
- CAS Number : 2034254-46-9
- IUPAC Name : N-[(2-pyridin-4-ylpyridin-3-yl)methyl]oxolane-2-carboxamide
The synthesis of this compound typically involves the coupling of bipyridine derivatives with tetrahydrofuran carboxylic acid derivatives using amide bond formation methods, often employing coupling reagents like DCC and DMAP.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The bipyridine component can coordinate with metal ions, influencing various biochemical pathways. This compound has shown promise in several therapeutic applications, including:
- Anticancer Activity : Preliminary studies indicate that it may exhibit cytotoxicity against certain cancer cell lines, potentially through mechanisms involving apoptosis induction and inhibition of key signaling pathways .
Case Studies and Research Findings
-
Cytotoxicity Studies :
- A study evaluating the cytotoxic effects of various compounds similar to this compound found that modifications in the bipyridine structure can significantly enhance selectivity and potency against cancer cell lines such as MDA-MB-468. Compounds with specific substituents showed GI50 values below 10 µM, indicating strong inhibitory activity .
- Mechanistic Insights :
Comparative Analysis of Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2,2'-Bipyridine | Bipyridine derivative | Ligand in coordination chemistry |
| Tetrahydrofuran derivatives | Tetrahydrofuran | Potential anti-inflammatory |
| N-(6-(4-Oxo...) | Complex amide | Antimicrobial properties |
This compound stands out due to its dual functional groups which allow for diverse applications across medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
